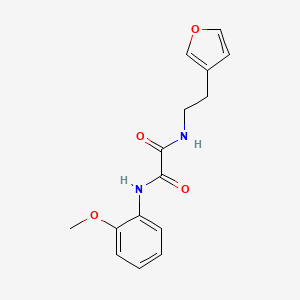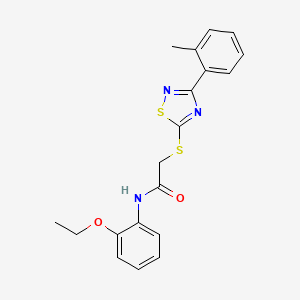![molecular formula C17H10FN3O3S B2604248 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851978-84-2](/img/structure/B2604248.png)
N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole and chromene, both of which are heterocyclic compounds with various properties and applications . Benzo[d]thiazole derivatives are known to possess a wide range of properties, including optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, 4-fluorobenzo[d]thiazole-2-thiol, a related compound, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a molar refractivity of 48.2±0.4 cm3 .Applications De Recherche Scientifique
Virtual Reality (VR) and Augmented Reality (AR) Applications
The integration of Building Information Modelling (BIM) with VR and AR technologies has gained prominence in the construction industry. Researchers have explored how VR/AR functionalities enhance BIM models, leading to improved collaboration, control, and immersive project visualization . By applying VR/AR to BIM, stakeholders can experience architectural designs, structural components, water networks, and electrical systems in an interactive environment. This integration facilitates better decision-making, project coordination, and communication among multidisciplinary teams.
Silica-Based Nanoparticles in Various Fields
Functionalized silica nanoparticles (SiO~2~ NPs) exhibit unique physiochemical properties, making them suitable for diverse applications. These include:
a. Advanced Catalysis: Silica-based nanoparticles serve as catalyst supports, enhancing reaction rates and selectivity. Their large surface area and tunable properties enable efficient catalytic processes .
b. Drug Delivery: SiO~2~ NPs can encapsulate drugs and release them in a controlled manner. Their biocompatibility and surface modification capabilities allow targeted drug delivery, improving therapeutic outcomes .
c. Biomedical Applications: Researchers explore SiO2 NPs for imaging, biosensing, and tissue engineering. Their compatibility with biological systems makes them valuable in diagnostics and therapeutics .
d. Environmental Remediation: Silica-based materials adsorb pollutants, remove heavy metals, and treat contaminated water. Their high surface area and functionalization options enhance remediation efforts .
e. Wastewater Treatment: Functionalized silica nanoparticles contribute to efficient water purification by adsorbing organic and inorganic contaminants. Their stability and reusability make them promising for wastewater treatment .
Thiazole Derivatives: Biological Activities
Thiazoles, including compounds related to “MLS000529875,” exhibit diverse biological effects:
a. Antimicrobial Activity: Thiazoles like sulfathiazole and Ritonavir possess antimicrobial properties. They combat infections caused by bacteria, viruses, and fungi .
b. Anticancer Potential: Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit potent activity against prostate cancer cells .
c. Anti-Inflammatory and Analgesic Effects: Thiazolidinone-containing compounds show anti-inflammatory and analgesic properties. These effects are relevant for pain management and inflammation control .
Mécanisme D'action
Propriétés
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHQLWNMDRQAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)



![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)

![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)